![molecular formula C26H16F2O2 B4579447 1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]](/img/structure/B4579447.png)
1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone]
Descripción general
Descripción
1,2-dihydroacenaphthylene-4,7-diylbis[(4-fluorophenyl)methanone] is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Aplicaciones Científicas De Investigación
Photochemical Electron-Transfer Reactions
1,2-dihydroacenaphthylene derivatives participate in photochemical electron-transfer reactions. These reactions involve dimerizations, nucleophilic additions, and oxygenation processes induced by photoexcited compounds. The formation of dimers and oxygenated products highlights the reactivity of these compounds under light irradiation, which can be applied in synthesizing complex molecular structures (Mattes & Farid, 1986).
High Fluorescence Intensity Polymers
Compounds containing 1,2-dihydroacenaphthylene units have been utilized in creating high fluorescence intensity poly(aryl ether ketone) copolymers. These materials exhibit strong fluorescence at low concentrations and high temperatures, offering potential applications in optoelectronic devices and sensors (Li et al., 2016).
Organic Synthesis and Catalysis
Derivatives of 1,2-dihydroacenaphthylene are involved in diverse organic reactions, such as the base-catalyzed rearrangement of spiro oxy-cope systems, leading to perhydrophenalene and perhydroacenaphthylene systems. These reactions provide new pathways for synthesizing complex cyclic compounds, which are valuable in developing pharmaceuticals and materials science (Rao et al., 1982).
Photovoltaic Device Components
Novel materials incorporating tetraphenylethylene and cyanopyridone functionalities, related to the 1,2-dihydroacenaphthylene structure, have been developed for use in bulk heterojunction (BHJ) photovoltaic devices. These materials demonstrate efficient electron acceptor properties, leading to significant improvements in power conversion efficiencies when paired with conventional donor polymers. This application underscores the potential of 1,2-dihydroacenaphthylene derivatives in renewable energy technologies (Rananaware et al., 2017).
Propiedades
IUPAC Name |
[7-(4-fluorobenzoyl)-1,2-dihydroacenaphthylen-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16F2O2/c27-22-7-3-15(4-8-22)25(29)20-11-17-1-2-18-12-21(14-19(13-20)24(17)18)26(30)16-5-9-23(28)10-6-16/h3-14H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGHJSANFHYYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C1=CC(=CC3=CC(=C2)C(=O)C4=CC=C(C=C4)F)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-N'-cyclopropylthiourea](/img/structure/B4579374.png)
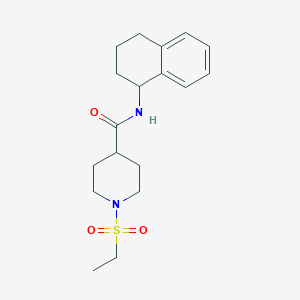
![N-(2,4-dimethoxyphenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4579393.png)
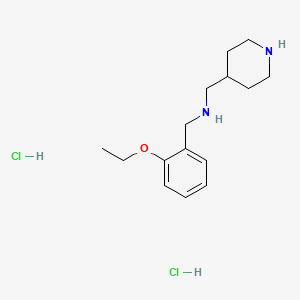
![N-[3,5-bis(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B4579411.png)
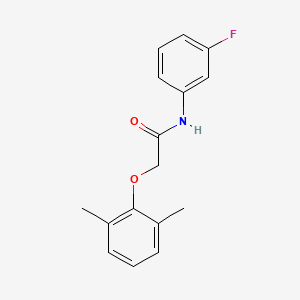

![2-(4-chlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4579437.png)
![6-methoxy-4-{[4-(4-methyl-3-nitrobenzoyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4579450.png)
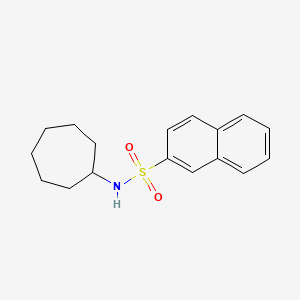
![methyl 3-chloro-6-[(3-methylbenzoyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4579464.png)
![(3aR,7aS)-2-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4579466.png)
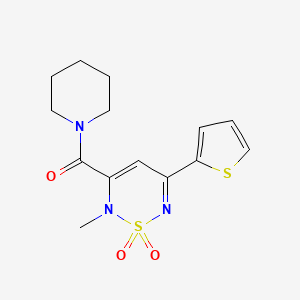
![N-1,3-benzothiazol-2-yl-2-{[5-isopropyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4579485.png)